ALDH3A1 Enzyme Inhibition: 4-Bromo-2-hydroxy-5-methylbenzaldehyde Demonstrates Potency Comparable to 4-Bromo-2-hydroxybenzaldehyde
In a head-to-head study of substituted benzaldehydes as inhibitors of human aldehyde dehydrogenase 3A1 (ALDH3A1), 4-bromo-2-hydroxy-5-methylbenzaldehyde exhibited an IC50 value of 1000 nM [1]. This value is directly comparable to that of 4-bromo-2-hydroxybenzaldehyde, which showed an IC50 of 2100 nM under the same assay conditions [1]. The presence of the 5-methyl group on the target compound does not ablate inhibitory activity and may, in fact, offer a slight improvement in potency relative to the des-methyl analog.
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC50 = 1000 nM |
| Comparator Or Baseline | 4-Bromo-2-hydroxybenzaldehyde (CAS 22532-62-3): IC50 = 2100 nM |
| Quantified Difference | Approximately 2.1-fold lower IC50 for the comparator, indicating the target compound may have slightly improved potency. |
| Conditions | Spectrophotometric assay; preincubation for 1 min followed by substrate addition. |
Why This Matters
This data provides a direct, quantitative justification for selecting this specific compound over a simpler analog when ALDH3A1 inhibition is the research focus.
- [1] BindingDB BDBM50447069 (CHEMBL1492620::US9328112, B37). (2014, July 25). *BindingDB*. Retrieved April 23, 2026, from https://www.bindingdb.org View Source
